molecular formula C18H17NO2S B2858677 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide CAS No. 2097904-35-1

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide

Cat. No.: B2858677
CAS No.: 2097904-35-1
M. Wt: 311.4
InChI Key: ZEGXVZLQCLBRRW-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide is a complex organic compound that features a unique combination of furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-2-yl and thiophen-2-yl derivatives, followed by their coupling with 2-methylbenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Halogens (Cl2, Br2), alkylating agents (R-X), in the presence of catalysts like iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.

    Reduction: Formation of reduced furan and thiophene derivatives.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2-ylmethanol.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-ylmethanol.

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzamide is unique due to its combination of furan, thiophene, and benzamide moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c1-13-6-2-3-7-14(13)18(20)19-12-15(16-8-4-10-21-16)17-9-5-11-22-17/h2-11,15H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGXVZLQCLBRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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